molecular formula C13H18ClNO3 B2744166 tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 1245622-65-4

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B2744166
CAS No.: 1245622-65-4
M. Wt: 271.74
InChI Key: LLDJTXCEBSCKSH-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is a carbamate derivative featuring a 2-chlorophenyl group, a hydroxylated ethyl chain, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized in pharmaceutical research as an intermediate in the synthesis of bioactive molecules, leveraging the Boc group for amine protection during multi-step reactions . Its structural attributes, such as the ortho-chlorophenyl substituent and hydroxyl group, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJTXCEBSCKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorophenylacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include tert-butyl carbamate, 2-chlorophenylacetaldehyde, and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It is used in the development of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct properties:

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications Reference
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate Chlorine at para position on phenyl ring 271.74 Altered electronic effects; research use
tert-Butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate (S1) 2-oxocyclohexyl instead of 2-hydroxyethyl Not reported Ketone group increases lipophilicity; intermediate in ketamine synthesis
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Amino group replaces hydroxyl 270.8 Enhanced basicity; potential for peptide coupling
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Extended carbon chain with additional chlorine Not reported Stereospecific interactions; chiral drug development
(R)-tert-Butyl 1-(4-Chlorophenyl)-2-oxoethylcarbamate Oxoethyl group instead of hydroxyethyl Not reported Ketone functionality alters metabolic stability

Key Observations :

  • Chlorophenyl Position : The ortho-chloro substitution in the target compound may induce steric hindrance compared to para-substituted analogs, affecting binding affinity in receptor studies .
  • Functional Groups: Hydroxyl groups enhance hydrogen bonding capacity (solubility in polar solvents), while amino groups increase basicity and reactivity in nucleophilic reactions . Ketone-containing analogs (e.g., S1) exhibit higher lipophilicity, impacting membrane permeability .

Physicochemical Properties

Data from related carbamates suggest trends in solubility, stability, and bioavailability:

Property Target Compound tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate tert-Butyl (2-hydroxyethyl)carbamate
LogP (Predicted) ~2.5 (estimated) ~2.3 ~1.8
Hydrogen Bond Donors 2 (hydroxyl, carbamate NH) 3 (amino, carbamate NH) 2
Solubility Limited data; likely polar Soluble in DMSO, methanol Higher aqueous solubility due to simplicity

Analysis :

  • The target compound’s ortho-chlorophenyl group increases molecular weight and logP compared to simpler analogs like tert-butyl (2-hydroxyethyl)carbamate, reducing aqueous solubility .
  • Amino-substituted analogs may exhibit better solubility in organic solvents but lower metabolic stability due to amine reactivity .

Biological Activity

tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by the presence of:

  • tert-butyl group : A bulky substituent that influences solubility and steric hindrance.
  • 2-chlorophenyl group : Imparts specific interactions with biological targets.
  • hydroxyethyl group : Provides hydrogen bonding capabilities, enhancing biological interactions.

The molecular formula is C12_{12}H16_{16}ClN1_{1}O3_{3}, with a molecular weight of approximately 245.71 g/mol.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in signaling pathways:

  • Enzyme Interaction : Similar compounds have been shown to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck. These kinases are crucial in cell signaling and proliferation, suggesting that this carbamate could modulate cellular functions related to growth and metabolism .
  • Palladium-Catalyzed Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing biologically active molecules.

Pharmacokinetics

The pharmacokinetic profile of related carbamates suggests:

  • Solubility : Soluble in organic solvents like methylene chloride and chloroform, indicating potential bioavailability.
  • Stability : Stable under cool, dry conditions, which is beneficial for storage and handling in laboratory settings.

Anticancer Potential

Studies have indicated that this compound exhibits anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, although specific IC50_{50} values were not universally reported across all studies.
  • Mechanistic Insights : The inhibition of key kinases may disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

Research suggests potential anti-inflammatory properties:

  • The compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role as a modulator of inflammatory responses.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Used as an intermediate for synthesizing other pharmacologically active compounds.
  • Biological Studies : Employed to investigate enzyme interactions and cellular mechanisms related to cancer and inflammation.
  • Material Science : Explored for potential use in developing new materials due to its unique chemical properties.

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